molecular formula C13H16ClNO6S B13494432 methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate

methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate

Cat. No.: B13494432
M. Wt: 349.79 g/mol
InChI Key: YSKBVJKRWRMIFH-LLVKDONJSA-N
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Description

Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the chlorosulfonyl group through a sulfonylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to convert it into other functional groups.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the chlorosulfonyl group can act as a reactive site for further modifications. The compound can inhibit enzymes by binding to their active sites or modify proteins through covalent attachment.

Comparison with Similar Compounds

Similar Compounds

    Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate: This compound has a similar structure but with a phenyl group instead of a butanoate group.

    4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid: This compound contains a benzoic acid group instead of a butanoate group.

Uniqueness

Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate is unique due to the presence of the chlorosulfonyl group, which provides a reactive site for various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C13H16ClNO6S

Molecular Weight

349.79 g/mol

IUPAC Name

methyl (2R)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m1/s1

InChI Key

YSKBVJKRWRMIFH-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@@H](CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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